molecular formula C14H18O2 B1658968 Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 62741-60-0

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B1658968
CAS No.: 62741-60-0
M. Wt: 218.29 g/mol
InChI Key: PHRUMYUPGUAJSG-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 62741-60-0) is an ester derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core linked to an ethyl acetate group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its balanced lipophilicity and reactivity. Its structure allows for diverse functionalization, enabling the development of analogs with tailored properties .

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12H,2,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRUMYUPGUAJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488888
Record name Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62741-60-0
Record name Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 1,2,3,4-tetrahydronaphthalene-1-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-acetic acid.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylmethanol.

    Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Tetralin Acetate Esters

a) Ethyl 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 1282589-52-9)
  • Structure : Bromine substituent at the 5-position of the tetralin ring.
  • Bromine enhances electrophilicity, making it reactive in cross-coupling reactions.
  • Applications : Used in medicinal chemistry for targeted modifications, leveraging bromine as a handle for further derivatization .
b) Ethyl 2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (CAS 6773-00-8)
  • Structure : Methoxy group at the 6-position.
  • Properties : Electron-donating methoxy group improves solubility in polar solvents. May influence bioavailability and metabolic stability.
  • Applications : Explored in drug discovery for enhanced pharmacokinetic profiles .
c) Ethyl 2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetate
  • Structure : Acetate group connected via an ether linkage to the 2-position of tetralin.
  • Applications : Intermediate in synthesizing hydrazide derivatives for anticancer studies .

Functional Group Variants

a) 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid (CAS 1038360-49-4)
  • Structure : Carboxylic acid replaces the ethyl ester; dimethyl groups at the 4-position.
  • Properties :
    • pKa : 4.55 (predicted), making it a weak acid.
    • Boiling Point : 365.4°C (predicted), higher than the ester due to hydrogen bonding.
  • Applications : Useful in metal coordination chemistry and as a precursor for amide derivatives .
b) 2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • Structure : Chloroacetamide with a cyclopropylamine substituent.
  • Properties : Reactive chloro group facilitates nucleophilic substitution. Cyclopropylamine introduces conformational rigidity.
c) (±)-Ethyl 2-((1R,2S)-2-(4-Chlorophenylthio)-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
  • Structure : Thioether linkage with a 4-chlorophenyl group.
  • Properties : Sulfur atom enhances electronegativity; chlorophenyl group increases lipophilicity.
  • Applications : Explored in radical chemistry for constructing complex aromatic systems .

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight Boiling Point (°C) pKa Key Substituent
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate (62741-60-0) C₁₄H₁₈O₂ 218.29 ~300 (est.) N/A None
2-(4,4-Dimethyl-tetralin-1-yl)acetic Acid (1038360-49-4) C₁₄H₁₈O₂ 218.29 365.4 (predicted) 4.55 -COOH, -CH(CH₃)₂
Ethyl 2-(5-Bromo-tetralin-1-yl)acetate (1282589-52-9) C₁₄H₁₇BrO₂ 313.19 N/A N/A -Br
Ethyl 2-(6-Methoxy-tetralin-1-yl)acetate (6773-00-8) C₁₅H₂₀O₃ 248.32 N/A N/A -OCH₃

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate, with the CAS number 62741-60-0, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its effects and potential applications.

  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.292 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • LogP : 3.0597 (indicating moderate lipophilicity)

Biological Activity Overview

This compound has been studied for its potential pharmacological properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on naphthalene derivatives demonstrated that certain structural modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The mechanism often involves the disruption of bacterial cell membranes or interference with lipid synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its naphthalene core.

  • Case Study : In a study assessing various naphthalene derivatives for cytotoxicity against cancer cell lines (e.g., A431 and Jurkat cells), compounds with similar structures showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundA431<10
DoxorubicinA4310.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

  • Key Modifications : Variations in substituents on the naphthalene ring can significantly alter biological activity. For example:
    • Electron-donating groups can enhance cytotoxicity.
    • The presence of halogens has been associated with increased antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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